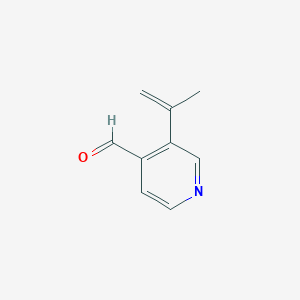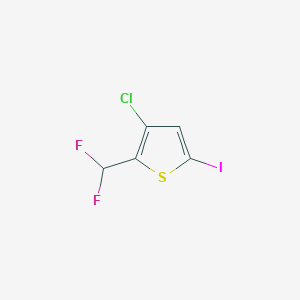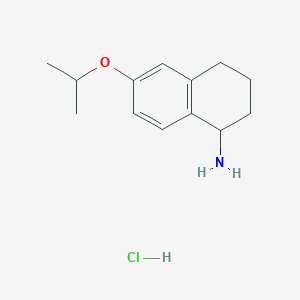
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.2 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde typically involves the reaction of pyridine derivatives with prop-1-en-2-yl groups under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-4-carbaldehyde: A related compound with similar chemical properties but lacking the prop-1-en-2-yl group.
3-(Prop-1-en-2-yl)pyridine: Similar structure but without the carbaldehyde functional group.
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
3-prop-1-en-2-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-6H,1H2,2H3 |
InChI-Schlüssel |
OYZAAGBWAWRNOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C(C=CN=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)



![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)



![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)



![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)
